1-叠氮-2-溴-4-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

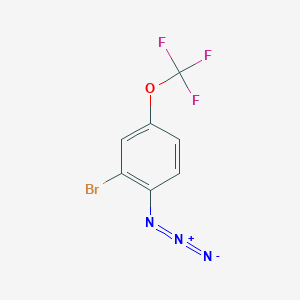

“1-Azido-2-bromo-4-(trifluoromethoxy)benzene” is a synthetic chemical compound . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has a molecular weight of 241.01 g/mol .

Synthesis Analysis

The synthesis of related compounds provides some insight into possible synthesis methods for “1-Azido-2-bromo-4-(trifluoromethoxy)benzene”. For instance, “1-Bromo-4-(trifluoromethoxy)benzene” can be synthesized by treating it with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis

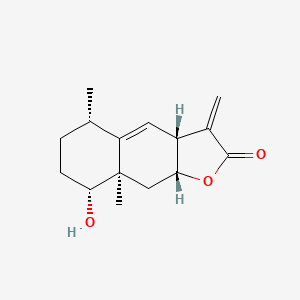

The molecular structure of “1-Azido-2-bromo-4-(trifluoromethoxy)benzene” can be inferred from its name and related compounds. It likely contains a benzene ring with azido, bromo, and trifluoromethoxy functional groups attached at the 1st, 2nd, and 4th positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(trifluoromethoxy)benzene”, a related compound, include a boiling point of 80 °C/50 mmHg, a density of 1.622 g/mL at 25 °C, and a refractive index n20/D of 1.461 (lit.) .作用机制

The mechanism of action of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the formation of a covalent bond with the target protein. The azide group of the compound reacts with the active site of the protein, forming a stable triazole linkage. This covalent bond is irreversible, making 1-Azido-2-bromo-4-(trifluoromethoxy)benzene a valuable tool for studying protein function and inhibition.

Biochemical and Physiological Effects:

1-Azido-2-bromo-4-(trifluoromethoxy)benzene has been shown to have a minimal effect on biochemical and physiological processes in vitro. However, its effects on living organisms are yet to be fully understood. Therefore, caution should be taken when handling the compound in a biological setting.

实验室实验的优点和局限性

The advantages of using 1-Azido-2-bromo-4-(trifluoromethoxy)benzene in lab experiments include its high reactivity, specificity, and irreversibility. It is also relatively easy to synthesize and purify. However, the compound has some limitations, such as its potential toxicity, instability in certain solvents, and limited availability.

未来方向

There are several future directions for research on 1-Azido-2-bromo-4-(trifluoromethoxy)benzene. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound's use in material science and nanotechnology is an area of active research. Finally, further studies are needed to fully understand the compound's effects on living organisms and its potential toxicity.

Conclusion:

In conclusion, 1-Azido-2-bromo-4-(trifluoromethoxy)benzene is a valuable tool in scientific research due to its unique properties. Its high reactivity, specificity, and irreversibility make it a useful chemical probe for studying protein-ligand interactions and enzyme kinetics. However, further research is needed to fully understand the compound's potential toxicity and its effects on living organisms.

合成方法

The synthesis of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a copper catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at a high temperature of around 100°C. The final product is obtained by purifying the reaction mixture through column chromatography.

科学研究应用

点击化学与生物偶联

1-叠氮-2-溴-4-(三氟甲氧基)苯是一种芳香叠氮化合物,常用于铜(I)催化的叠氮-炔环加成(CuAAC)反应。在这些反应中,它充当叠氮组分,与末端炔烃反应生成1,2,3-三唑。 CuAAC由于其高效性和生物相容性,被广泛应用于生物偶联、药物发现和材料科学领域 .

钯催化的交叉偶联

该化合物还可以参与钯催化的交叉偶联反应。当与芳基硼酸结合时,它会形成相应的叠氮-双-芳基衍生物。 这类转化在药物化学中至关重要,因为在药物开发中需要创建复杂的分子 .

光亲和标记

光亲和标记是一种用于识别蛋白质-配体相互作用的强大技术。研究人员可以将1-叠氮-2-溴-4-(三氟甲氧基)苯连接到感兴趣的配体上。在紫外线照射下,叠氮基团与蛋白质中附近的氨基酸形成共价键,从而可以精确地绘制结合位点。

总之,1-叠氮-2-溴-4-(三氟甲氧基)苯在点击化学、交叉偶联反应和功能材料的设计中起着至关重要的作用。其三氟甲氧基基团增加了多功能性,使其成为各种科学研究的宝贵资产。 🌟

安全和危害

属性

IUPAC Name |

1-azido-2-bromo-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRATENNCARFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)

![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)